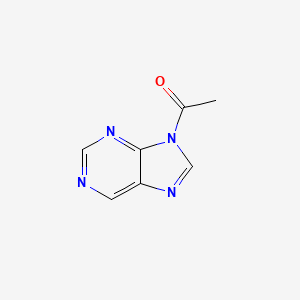![molecular formula C11H13N B11921139 7'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11921139.png)
7'-Methylspiro[cyclopropane-1,3'-indoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-Methylspiro[cyclopropane-1,3’-indoline] is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7’-Methylspiro[cyclopropane-1,3’-indoline] typically involves spirocyclization reactions of indole derivatives. One common method includes the reaction of indole with activated alkenes such as acrylates under optimized conditions to yield the desired spirocyclic product . The reaction conditions often require moderate to high temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for 7’-Methylspiro[cyclopropane-1,3’-indoline] are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7’-Methylspiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indoline moiety allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
7’-Methylspiro[cyclopropane-1,3’-indoline] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocycles and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 7’-Methylspiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The spirocyclic structure may enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
Spiro[cyclopropane-1,3’-indoline]: Lacks the methyl group at the 7’ position, which may affect its reactivity and biological activity.
7’-Ethylspiro[cyclopropane-1,3’-indoline]: Contains an ethyl group instead of a methyl group, potentially altering its physicochemical properties.
Spiro[cyclopropane-1,3’-indoline]-2’-one: Features a carbonyl group, which can significantly change its chemical behavior and applications.
Uniqueness: The presence of the methyl group at the 7’ position may enhance its biological activity and make it a more attractive candidate for drug development compared to its analogs .
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
7-methylspiro[1,2-dihydroindole-3,1'-cyclopropane] |
InChI |
InChI=1S/C11H13N/c1-8-3-2-4-9-10(8)12-7-11(9)5-6-11/h2-4,12H,5-7H2,1H3 |
InChI Key |
RCNANNFDGSYTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(CC3)CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B11921056.png)
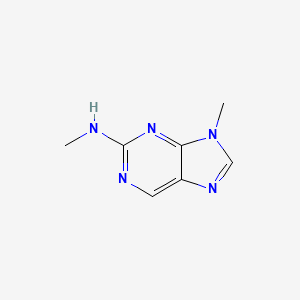
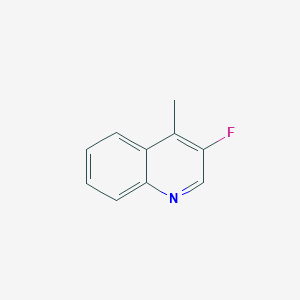
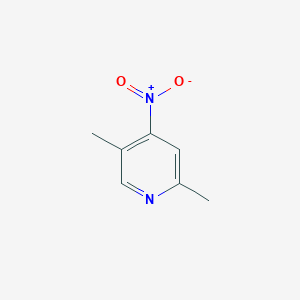
![3-Aminopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B11921095.png)
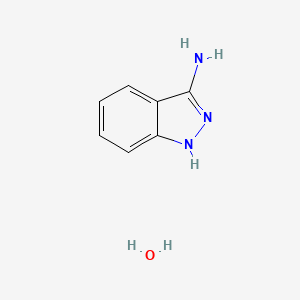
![(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11921103.png)
![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B11921106.png)



![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)

